Rubymycin -

Rubymycin

Catalog Number: EVT-10955357
CAS Number:
Molecular Formula: C33H30O17
Molecular Weight: 698.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rubymycin is derived from actinomycetes, particularly from the genus Streptomyces. The specific strain known for producing Rubymycin is MJ929-SF2, which was isolated from soil samples in Hachioji, Tokyo. The bacterium is cultivated in nutrient-rich media that support its growth and metabolite production .

Classification

Rubymycin is classified as a natural antibiotic and belongs to the class of compounds known as anthracyclines. It is characterized by its complex molecular structure, which contributes to its biological activity against various pathogens .

Synthesis Analysis

Methods

The synthesis of Rubymycin involves culturing the Streptomyces strain under controlled conditions. The process typically includes:

  1. Preparation of Culture Medium: A nutrient medium containing carbon sources (like glycerin or glucose) and nitrogen sources (such as soybean flour or peptone) is prepared.
  2. Cultivation: The selected strain is inoculated into the medium and incubated under optimal conditions for growth.
  3. Harvesting: After a suitable fermentation period, Rubymycin is extracted from the culture broth using solvent extraction techniques.

Technical Details

The fermentation process can be optimized by adjusting parameters such as pH, temperature, and aeration to maximize Rubymycin yield. The extraction process often utilizes organic solvents to isolate the antibiotic from other metabolites present in the culture medium .

Molecular Structure Analysis

Structure

Rubymycin has a complex molecular structure with the following characteristics:

  • Molecular Formula: C33H30O17
  • Molecular Weight: 698.6 g/mol
  • Structural Features: It contains multiple hydroxyl groups and methoxy groups, contributing to its solubility and biological activity.

The detailed structural representation includes various functional groups that are essential for its pharmacological effects .

Data

  • CAS Number: 178182-49-5
  • SMILES Notation: O[C@@H]1CC2=CC3=C(C(OC(C(OC)=O)=C3)=O)C(O)=C2O[C@@]14OC5=C(O)C(C(C(OC)=CC6=O)=O)=C6C(O)=C5[C@H]4O[C@H]7CC@@HC@@HC@H... O7 .
Chemical Reactions Analysis

Reactions

Rubymycin undergoes various chemical reactions that are crucial for its antibacterial activity:

  1. Antibiotic Activity Mechanism: It interferes with bacterial cell wall synthesis, leading to cell lysis.
  2. Reactivity with Biological Targets: Rubymycin can form complexes with DNA, inhibiting replication and transcription processes in sensitive cells.

Technical Details

The interaction of Rubymycin with bacterial enzymes and cellular components is a subject of ongoing research, focusing on elucidating its precise mechanisms of action against resistant strains .

Mechanism of Action

Rubymycin primarily exerts its effects through:

  1. Inhibition of Bacterial Growth: By disrupting cell wall synthesis and function.
  2. Antitumor Activity: It has been shown to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.

The effectiveness against MRSA highlights its potential as a therapeutic agent in treating resistant infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Stability: Rubymycin exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It can participate in redox reactions due to the presence of hydroxyl groups.

These properties are critical for its formulation as a pharmaceutical agent .

Applications

Rubymycin has several scientific uses:

  1. Antibiotic Treatment: Effective against various Gram-positive bacteria, including resistant strains.
  2. Antitumor Research: Investigated for its potential in cancer therapy due to its ability to induce apoptosis in tumor cells.
  3. Antiviral Studies: Explored for efficacy against certain viral infections based on preliminary findings.
Introduction to Rubymycin: Discovery and Historical Context

Isolation and Characterization from Streptomyces spp.

Rubymycin was isolated from cultured broths of a soil-derived Streptomyces strain following solvent extraction and chromatographic purification. The producing strain was cultivated under controlled fermentation conditions optimized for secondary metabolite synthesis. The crude extract underwent sequential purification using organic solvents, yielding rubymycin as a crystalline active principle [4].

Physicochemical characterization defined rubymycin as a molecular entity with the formula C₃₃H₃₀O₁₇ and a molecular weight of 698 Da. Its structure comprises multiple phenolic and carbonyl functionalities, evidenced by infrared (IR) absorption peaks at 3440 cm⁻¹ (hydroxyl stretch), 1720 cm⁻¹ (carbonyl stretch), and 1618 cm⁻¹ (aromatic C=C). The compound exhibits a melting point of 213–214°C, indicating high stability [4].

Ultraviolet-visible (UV-Vis) spectroscopy revealed distinct absorption patterns sensitive to pH alterations:

  • Methanol solution: Peaks at 231 nm, 312 nm, 336 nm, 507 nm, 523 nm, and 540 nm
  • Acidic conditions (0.1N HCl/90% methanol): Peaks at 230 nm, 312 nm, 336 nm, and 492 nm
  • Alkaline conditions (0.1N NaOH/90% methanol): Peaks at 224 nm, 322 nm, 379 nm, and 573 nm [4]

Nuclear magnetic resonance (NMR) analyses (¹H and ¹³C) further elucidated its complex aromatic and aliphatic regions, confirming a polyketide-derived scaffold with glycosidic linkages [4].

Table 1: Physicochemical Properties of Rubymycin

PropertyValue
Molecular FormulaC₃₃H₃₀O₁₇
Molecular Weight698 Da
Melting Point213–214°C
Key IR Peaks (cm⁻¹)3440, 1720, 1618, 1458, 1250
UV λmax in Methanol (nm)231, 312, 336, 507, 523, 540

Taxonomic Identification of Producing Strain

The rubymycin-producing actinomycete was identified as a Streptomyces species through comprehensive polyphasic taxonomy. Morphological assessment demonstrated typical Streptomyces features: formation of branched substrate mycelia, aerial hyphae differentiating into spore chains, and a distinctive grayish-white to beige pigmentation on International Streptomyces Project (ISP) media. The strain exhibited positive Gram staining and extracellular hydrolase activity (e.g., esculin hydrolysis) [4].

Biochemical profiling confirmed utilization of diverse carbon sources, including fructose, glucose, glycerol, maltose, mannitol, mannose, raffinose, rhamnose, and ribose, supporting its metabolic versatility. Comparative 16S ribosomal RNA gene sequencing aligned the isolate with the Streptomyces genus, though exact species assignment necessitated genomic validation beyond initial phenotypic clustering [4].

Initial Pharmacological Profiling

Initial screening established rubymycin’s broad bioactivity spectrum encompassing antibacterial, antitumor, and antiviral effects.

Antibacterial Activity

Rubymycin demonstrated potent growth inhibition against Gram-positive bacteria, notably including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against MRSA surpassed many conventional antibiotics in preliminary assays, though minimal activity was observed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa [4].

Antitumor Activity

In vitro cytostatic assays revealed dose-dependent suppression of proliferation across multiple human cancer cell lines. While mechanistic details remained unexplored initially, structural similarities to known DNA-intercalating anthracyclines suggested potential genomic targeting [4].

Antiviral Activity

Early evaluations indicated inhibitory effects against enveloped viruses, likely through interference with viral entry or replication machinery. Specific viral targets were not detailed in primary characterizations [4].

Table 2: Initial Antimicrobial Spectrum of Rubymycin

Activity TypeTarget Pathogens/ModelsKey Findings
AntibacterialMRSA, other Gram-positive bacteriaStrong growth inhibition against MRSA
AntitumorHuman cancer cell linesDose-dependent proliferation suppression
AntiviralEnveloped virusesModerate inhibition of viral replication

The tripartite bioactivity profile underscored rubymycin’s therapeutic potential, warranting deeper investigation into its mechanisms and structural optimization.

Properties

Product Name

Rubymycin

IUPAC Name

methyl (3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

Molecular Formula

C33H30O17

Molecular Weight

698.6 g/mol

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17?,18-,23-,30+,33?/m0/s1

InChI Key

MLFZQFHGXSVTGX-JEBRTKJDSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

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